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molecular formula C4H4O6-2 B1228925 (2S,3S)-2,3-dihydroxybutanedioate

(2S,3S)-2,3-dihydroxybutanedioate

Cat. No. B1228925
M. Wt: 148.07 g/mol
InChI Key: FEWJPZIEWOKRBE-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Patent
US05857993

Procedure details

In this Example and Comparative Example, a solution of 0.5 weight % minoxidil tartrate in deionized water was prepared. The minoxidil tartrate solution contained a mixture of minoxidil ions and tartrate ions that were formed by dissociation of minoxidil tartrate in the solution. The minoxidil tartrate solution was injected into the component 12 in Example 5 and into the component 14 in Comparative Example 6. It is believed that the minoxidil tartrate solution was absorbed substantially uniformly into both the component 12 and the component 14 in Example 5. The amount of the minoxidil tartrate solution that was injected into the electrode of Example 5 was 4 cc, and the amount of the minoxidil tartrate solution that was injected into the electrode of Comparative Example 6 was 3 cc, as seen in Table 6 below.
Name
minoxidil tartrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1[C:2]([NH2:15])=[N+:3]([O-:14])[C:4]([NH2:13])=[N:5][C:6]=1[N:7]1[CH2:12][CH2:11][CH2:10][CH2:9][CH2:8]1.[C:16]([CH:19]([CH:21]([C:23]([O-:25])=[O:24])[OH:22])[OH:20])([O-:18])=[O:17].C1C(N)=[N+]([O-])C(N)=NC=1N1CCCCC1>O>[C:16]([CH:19]([CH:21]([C:23]([O-:25])=[O:24])[OH:22])[OH:20])([O-:18])=[O:17].[CH:1]1[C:2]([NH2:15])=[N+:3]([O-:14])[C:4]([NH2:13])=[N:5][C:6]=1[N:7]1[CH2:12][CH2:11][CH2:10][CH2:9][CH2:8]1.[C:16]([CH:19]([CH:21]([C:23]([O-:25])=[O:24])[OH:22])[OH:20])([O-:18])=[O:17] |f:0.1,5.6|

Inputs

Step One
Name
minoxidil tartrate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1C(=[N+](C(=NC1N2CCCCC2)N)[O-])N.C(=O)([O-])C(O)C(O)C(=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1C(=[N+](C(=NC1N2CCCCC2)N)[O-])N
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(=O)([O-])C(O)C(O)C(=O)[O-]
Name
Type
product
Smiles
C=1C(=[N+](C(=NC1N2CCCCC2)N)[O-])N.C(=O)([O-])C(O)C(O)C(=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05857993

Procedure details

In this Example and Comparative Example, a solution of 0.5 weight % minoxidil tartrate in deionized water was prepared. The minoxidil tartrate solution contained a mixture of minoxidil ions and tartrate ions that were formed by dissociation of minoxidil tartrate in the solution. The minoxidil tartrate solution was injected into the component 12 in Example 5 and into the component 14 in Comparative Example 6. It is believed that the minoxidil tartrate solution was absorbed substantially uniformly into both the component 12 and the component 14 in Example 5. The amount of the minoxidil tartrate solution that was injected into the electrode of Example 5 was 4 cc, and the amount of the minoxidil tartrate solution that was injected into the electrode of Comparative Example 6 was 3 cc, as seen in Table 6 below.
Name
minoxidil tartrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1[C:2]([NH2:15])=[N+:3]([O-:14])[C:4]([NH2:13])=[N:5][C:6]=1[N:7]1[CH2:12][CH2:11][CH2:10][CH2:9][CH2:8]1.[C:16]([CH:19]([CH:21]([C:23]([O-:25])=[O:24])[OH:22])[OH:20])([O-:18])=[O:17].C1C(N)=[N+]([O-])C(N)=NC=1N1CCCCC1>O>[C:16]([CH:19]([CH:21]([C:23]([O-:25])=[O:24])[OH:22])[OH:20])([O-:18])=[O:17].[CH:1]1[C:2]([NH2:15])=[N+:3]([O-:14])[C:4]([NH2:13])=[N:5][C:6]=1[N:7]1[CH2:12][CH2:11][CH2:10][CH2:9][CH2:8]1.[C:16]([CH:19]([CH:21]([C:23]([O-:25])=[O:24])[OH:22])[OH:20])([O-:18])=[O:17] |f:0.1,5.6|

Inputs

Step One
Name
minoxidil tartrate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1C(=[N+](C(=NC1N2CCCCC2)N)[O-])N.C(=O)([O-])C(O)C(O)C(=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1C(=[N+](C(=NC1N2CCCCC2)N)[O-])N
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(=O)([O-])C(O)C(O)C(=O)[O-]
Name
Type
product
Smiles
C=1C(=[N+](C(=NC1N2CCCCC2)N)[O-])N.C(=O)([O-])C(O)C(O)C(=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05857993

Procedure details

In this Example and Comparative Example, a solution of 0.5 weight % minoxidil tartrate in deionized water was prepared. The minoxidil tartrate solution contained a mixture of minoxidil ions and tartrate ions that were formed by dissociation of minoxidil tartrate in the solution. The minoxidil tartrate solution was injected into the component 12 in Example 5 and into the component 14 in Comparative Example 6. It is believed that the minoxidil tartrate solution was absorbed substantially uniformly into both the component 12 and the component 14 in Example 5. The amount of the minoxidil tartrate solution that was injected into the electrode of Example 5 was 4 cc, and the amount of the minoxidil tartrate solution that was injected into the electrode of Comparative Example 6 was 3 cc, as seen in Table 6 below.
Name
minoxidil tartrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1[C:2]([NH2:15])=[N+:3]([O-:14])[C:4]([NH2:13])=[N:5][C:6]=1[N:7]1[CH2:12][CH2:11][CH2:10][CH2:9][CH2:8]1.[C:16]([CH:19]([CH:21]([C:23]([O-:25])=[O:24])[OH:22])[OH:20])([O-:18])=[O:17].C1C(N)=[N+]([O-])C(N)=NC=1N1CCCCC1>O>[C:16]([CH:19]([CH:21]([C:23]([O-:25])=[O:24])[OH:22])[OH:20])([O-:18])=[O:17].[CH:1]1[C:2]([NH2:15])=[N+:3]([O-:14])[C:4]([NH2:13])=[N:5][C:6]=1[N:7]1[CH2:12][CH2:11][CH2:10][CH2:9][CH2:8]1.[C:16]([CH:19]([CH:21]([C:23]([O-:25])=[O:24])[OH:22])[OH:20])([O-:18])=[O:17] |f:0.1,5.6|

Inputs

Step One
Name
minoxidil tartrate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1C(=[N+](C(=NC1N2CCCCC2)N)[O-])N.C(=O)([O-])C(O)C(O)C(=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1C(=[N+](C(=NC1N2CCCCC2)N)[O-])N
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(=O)([O-])C(O)C(O)C(=O)[O-]
Name
Type
product
Smiles
C=1C(=[N+](C(=NC1N2CCCCC2)N)[O-])N.C(=O)([O-])C(O)C(O)C(=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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